molecular formula C5H14N2 B081917 N-Methylputrescine CAS No. 14475-60-6

N-Methylputrescine

Cat. No.: B081917
CAS No.: 14475-60-6
M. Wt: 102.18 g/mol
InChI Key: RMIVMBYMDISYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylputrescine is a naturally occurring polyamine derivative that plays a crucial role in the biosynthesis of alkaloids, particularly nicotine and tropane alkaloids. It is formed by the methylation of putrescine, a process catalyzed by the enzyme putrescine N-methyltransferase. This compound is significant in plant secondary metabolism and is involved in various physiological processes.

Mechanism of Action

Target of Action

N-Methylputrescine (NMP) primarily acts as a methyl donor in various biochemical pathways. Its key target is Putrescine N-methyltransferase (PMT) , an enzyme found in plants. PMT transfers a methyl group from S-adenosylmethionine (SAM) to putrescine, resulting in the formation of this compound (Figure 1) .

Mode of Action

PMT catalyzes the methylation of putrescine, a diamine, to produce this compound. This methylation step is crucial for the subsequent biosynthesis of nicotine, tropane alkaloids (such as atropine, scopolamine, and cocaine), and calystegines. Calystegines are polyhydroxyl alkaloids with potent glycosidase inhibitory activity .

Biochemical Pathways

The biosynthesis of nicotine and tropane-derived alkaloids involves PMT-mediated methylation. Putrescine, derived from ornithine, undergoes three consecutive reactions catalyzed by different enzymes: ornithine decarboxylase (ODC), PMT, and this compound oxidase (MPO). These reactions lead to the formation of a five-member pyrrolidine ring, which is a common structural motif in these alkaloids .

Action Environment

Environmental factors, such as light, temperature, and nutrient availability, influence PMT activity and alkaloid production. For instance, tobacco plants exposed to stress conditions may alter their alkaloid profiles .

Biochemical Analysis

Biochemical Properties

N-Methylputrescine interacts with several enzymes and proteins in biochemical reactions. It is the substrate for the enzyme this compound oxidase (MPO), which belongs to the copper-containing amine oxidase superfamily . MPO preferentially oxidizes N-methylated amines . The interaction between this compound and these enzymes is crucial for the biosynthesis of alkaloids such as nicotine .

Cellular Effects

In the context of cellular processes, this compound plays a significant role in the biosynthesis of nicotine in tobacco plants . It influences cell function by participating in the nicotine biosynthesis pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to a pyrrolidine ring, a key structure in alkaloids . This process is catalyzed by PMT and MPO . The binding interactions of this compound with these enzymes, and the subsequent enzyme activation, lead to changes in gene expression and the production of alkaloids .

Metabolic Pathways

This compound is involved in the metabolic pathways of alkaloid biosynthesis . It interacts with enzymes such as PMT and MPO . These interactions can influence metabolic flux and metabolite levels, contributing to the production of alkaloids .

Subcellular Localization

This compound oxidase, the enzyme that acts on this compound, is localized in the peroxisomes This suggests that this compound may also be present in these subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylputrescine is synthesized from putrescine through a methylation reaction. The enzyme putrescine N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to putrescine, resulting in the formation of this compound . This reaction typically occurs under physiological conditions in the cytoplasm of plant cells.

Industrial Production Methods: Industrial production of this compound involves the cultivation of plants that naturally produce this compound, such as tobacco (Nicotiana tabacum). Genetic engineering techniques have been employed to overexpress the putrescine N-methyltransferase gene in these plants, leading to increased yields of this compound . Additionally, root cultures of transformed plants have been used to produce this compound in controlled environments .

Chemical Reactions Analysis

Types of Reactions: N-Methylputrescine undergoes several types of chemical reactions, including oxidation, cyclization, and condensation. The primary reaction is its oxidation by this compound oxidase, which converts it into 4-methylaminobutanal. This intermediate then spontaneously cyclizes to form the N-methyl-Δ1-pyrrolinium cation .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

N-Methylputrescine is similar to other polyamine derivatives involved in alkaloid biosynthesis, such as:

Uniqueness: this compound is unique due to its specific role in the biosynthesis of nicotine and tropane alkaloids. Unlike putrescine and cadaverine, which are more broadly involved in polyamine metabolism, this compound is specifically methylated and oxidized to form key intermediates in the production of these alkaloids .

Properties

IUPAC Name

N'-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVMBYMDISYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310169
Record name N1-Methyl-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14475-60-6
Record name N1-Methyl-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14475-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Butanediamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N1-Methyl-1,4-butanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminobutyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-1,4-DIAMINOBUTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53JBS3498
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Methylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylputrescine
Reactant of Route 2
Reactant of Route 2
N-Methylputrescine
Reactant of Route 3
N-Methylputrescine
Reactant of Route 4
Reactant of Route 4
N-Methylputrescine
Reactant of Route 5
N-Methylputrescine
Reactant of Route 6
Reactant of Route 6
N-Methylputrescine
Customer
Q & A

Q1: What is the biological significance of N-methylputrescine?

A: this compound serves as a key intermediate in the biosynthesis of pyrrolidine and tropane alkaloids. [, , , , , , ] These alkaloids exhibit a range of pharmacological activities, including anticholinergic, anesthetic, and stimulant effects, making them valuable for medicinal purposes. [, ]

Q2: How is this compound synthesized in plants?

A: The biosynthesis of this compound involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the diamine putrescine. This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT). [, , , , ]

Q3: Which enzymes are involved in the metabolism of this compound?

A: Beyond PMT, this compound oxidase (MPO) is a key enzyme involved in the subsequent oxidation of this compound to form the pyrroline ring found in nicotine and other alkaloids. [, , , , ]

Q4: Does the production of this compound influence the levels of other polyamines in plants?

A: Research suggests that putrescine N-methyltransferase (PMT), the enzyme responsible for this compound synthesis, can impact the balance of polyamines in plants. PMT effectively removes putrescine from the polyamine pool, potentially affecting the levels of other polyamines like spermidine and spermine. []

Q5: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C5H14N2, and its molecular weight is 102.18 g/mol. []

Q6: Does this compound oxidase (MPO) exhibit substrate specificity?

A: Studies have demonstrated that MPO preferentially oxidizes N-methylated amines like this compound compared to non-N-methylated diamines, showcasing its specificity towards this key intermediate in alkaloid biosynthesis. []

Q7: Can this compound and its analogs act as inhibitors of diamine oxidase (DAO)?

A: Research indicates that this compound and its synthetic N-alkyl analogs can inhibit DAO activity. Specifically, N-cyclohexylcadaverine and N-benzylputrescine exhibited potent inhibition, suggesting potential applications in modulating DAO activity. []

Q8: Can manipulating this compound biosynthesis alter alkaloid production in plants?

A: Yes, genetic engineering approaches targeting this compound biosynthesis can significantly impact alkaloid production. Overexpressing PMT in tobacco plants led to increased levels of both hyoscyamine and scopolamine, while suppressing MPO expression in tobacco roots resulted in elevated levels of anatabine, anabasine, and anatalline. [, ]

Q9: Can exogenous application of this compound influence alkaloid levels in plant cultures?

A: Feeding experiments using Hyoscyamus niger suspension cultures revealed that exogenous this compound, along with other precursors like tropine and tropic acid, could enhance the production of alkaloids like hyoscyamine. []

Q10: How is this compound typically quantified in plant tissues?

A: High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound in plant extracts. This method often involves derivatization with dansyl chloride, followed by separation and detection of the fluorescent derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.